molecular formula C13H14BF3KNO2 B12052776 Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate CAS No. 1050440-92-0

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate

Cat. No.: B12052776
CAS No.: 1050440-92-0
M. Wt: 323.16 g/mol
InChI Key: WQXAJDXDSOGMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the tert-butoxycarbonyl group provides additional stability and protection to the indole moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate typically involves the reaction of 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, are often used in the presence of a base like potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran or dimethylformamide.

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are usually conducted in polar solvents.

Major Products Formed

    Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Substitution Reactions: The products depend on the nucleophile used but can include various substituted indole derivatives.

Scientific Research Applications

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate has several scientific research applications:

    Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing indole moieties.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The trifluoroborate group transfers the indole moiety to the palladium complex, forming a new palladium-indole complex.

    Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
  • Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
  • Potassium ((tert-butoxycarbonyl)amino)methyl)trifluoroborate

Uniqueness

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate is unique due to the presence of the indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The tert-butoxycarbonyl group provides additional stability and protection, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool for chemists.

Properties

CAS No.

1050440-92-0

Molecular Formula

C13H14BF3KNO2

Molecular Weight

323.16 g/mol

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boranuide

InChI

InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18;/h4-8H,1-3H3;/q-1;+1

InChI Key

WQXAJDXDSOGMRW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.